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molecular formula C9H10Br2O B2687874 1,2-Bis(bromomethyl)-4-methoxybenzene CAS No. 36132-96-4

1,2-Bis(bromomethyl)-4-methoxybenzene

Cat. No. B2687874
M. Wt: 293.986
InChI Key: PCVGSVPBMIEQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04233217

Procedure details

Finely ground sodium cyanide (73 gm., 1.48 m) was suspended in dimethylsulfoxide (500 ml.) by means of a "Vibro-Mixer". A solution of 4-Methoxy-α,α'-dibromo-o-xylene (113 gm., 0.384 m) in dimethylsulfoxide (200 ml.) was added dropwise to the cyanide suspension. The internal temperature was kept at 35°-38° C. by means of an ice bath. The addition took 15 minutes. Agitation of the reaction was continued for a further 11/2 hours. The reaction mixture was poured into water (4 l.). The aqueous mixture was extracted with ether (2×1 l., 3×500 ml.) and the combined ether extracts were washed with dilute hydrochloric acid (6 N) (2×500 ml.), saturated sodium carbonate solution (1×500 ml.), water (3×500 ml.) and saturated sodium chloride solution (2×500 ml.). The ether layer was dried over magnesium sulfate. The dried ethereal solution was evaporated to an oil which was distilled and the fraction with boiling range 160°- 165° (0.1 mm) was collected. wt.=53 gm. The oil obtained was crystallized from ether (650 ml.) to give 45 gm. (m.p. 51°-53°). A second drop of 5.8 gm.(m.p. 49°-51°) was obtained.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH2:14]Br)[C:9]([CH2:12]Br)=[CH:10][CH:11]=1.[C-:16]#[N:17].O>CS(C)=O>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:1]#[N:2])=[C:8]([CH2:14][C:16]#[N:17])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
COC=1C=C(C(=CC1)CBr)CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The internal temperature was kept at 35°-38° C. by means of an ice bath
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether (2×1 l., 3×500 ml.)
WASH
Type
WASH
Details
the combined ether extracts were washed with dilute hydrochloric acid (6 N) (2×500 ml.), saturated sodium carbonate solution (1×500 ml.), water (3×500 ml.) and saturated sodium chloride solution (2×500 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dried ethereal solution was evaporated to an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
the fraction with boiling range 160°- 165° (0.1 mm) was collected
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from ether (650 ml.)
CUSTOM
Type
CUSTOM
Details
to give 45 gm
CUSTOM
Type
CUSTOM
Details
(m.p. 49°-51°) was obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC1=CC(=C(C=C1)CC#N)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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